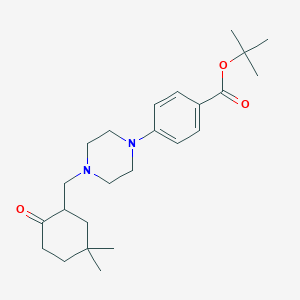

Tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-YL)benzoate

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name of the compound, tert-butyl 4-[4-({5,5-dimethyl-2-oxocyclohexyl}methyl)piperazin-1-yl]benzoate, follows IUPAC guidelines for polyfunctional molecules. The parent structure is benzoic acid, where the carboxyl group is esterified with a tert-butyl alcohol. The benzene ring is substituted at the para-position (carbon 4) with a piperazin-1-yl group. The piperazine ring is further modified at its fourth nitrogen atom with a (5,5-dimethyl-2-oxocyclohexyl)methyl substituent. This nomenclature prioritizes the benzoate core, followed by the piperazine substituent and its side chain, ensuring unambiguous identification of the compound’s connectivity.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C24H36N2O3 , with a calculated molecular weight of 400.55 g/mol . This mass reflects the contributions of the tert-butyl group (C4H9O2), the benzoate backbone (C7H5O2), the piperazine ring (C4H8N2), and the 5,5-dimethyl-2-oxocyclohexylmethyl side chain (C9H14O). The high carbon-to-heteroatom ratio underscores the compound’s lipophilic character, which may influence its solubility and reactivity in organic solvents.

Stereochemical Considerations in Piperazine Substituent Orientation

The compound’s piperazine ring adopts a chair conformation, with the (5,5-dimethyl-2-oxocyclohexyl)methyl group occupying an axial or equatorial position depending on steric and electronic factors. The cyclohexyl substituent itself features a ketone at position 2 and geminal dimethyl groups at position 5, creating a rigid, planar region that may influence the overall molecular geometry. While the compound lacks chiral centers due to the symmetry of the 5,5-dimethyl group, the piperazine ring’s nitrogen atoms can exhibit inversion kinetics, potentially affecting its interaction with biological targets. Comparative analysis with stereochemically defined analogs, such as (2R,5R)-2,5-dimethylpiperazine derivatives, highlights the role of substituent orientation in modulating physicochemical properties.

Comparative Analysis with Related tert-Butyl Benzoate Derivatives

The target compound shares structural motifs with other tert-butyl benzoate derivatives but diverges in its substitution patterns. For example, tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate replaces the cyclohexylmethyl group with a pyrimidine-oxyphenylsulfonyl moiety, increasing its molecular weight to 448.50 g/mol and introducing hydrogen-bond acceptor sites. Conversely, simpler analogs like tert-butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate lack aromatic systems, resulting in lower molecular weights (214.30 g/mol) and enhanced conformational flexibility. These differences underscore the versatility of tert-butyl benzoates as scaffolds for tuning steric bulk, polarity, and intermolecular interactions.

Properties

CAS No. |

1044598-92-6 |

|---|---|

Molecular Formula |

C24H36N2O3 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

tert-butyl 4-[4-[(5,5-dimethyl-2-oxocyclohexyl)methyl]piperazin-1-yl]benzoate |

InChI |

InChI=1S/C24H36N2O3/c1-23(2,3)29-22(28)18-6-8-20(9-7-18)26-14-12-25(13-15-26)17-19-16-24(4,5)11-10-21(19)27/h6-9,19H,10-17H2,1-5H3 |

InChI Key |

BJKLTCFOIXMNNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-yl)benzoate involves multiple steps. One common synthetic route includes the reaction of tert-butyl 4-bromobenzoate with 1-(5,5-dimethyl-2-oxocyclohexyl)methylpiperazine under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Chemical Reactions Analysis

Alkylation of the Piperazine Moiety

The piperazine nitrogen serves as a nucleophilic site for alkylation. A prominent synthesis route involves reacting tert-butyl 4-(piperazin-1-yl)benzoate with 4-bromo-2-methylphenol under palladium-catalyzed conditions:

| Reagent/Condition | Details |

|---|---|

| Catalyst | RuPhos G3 (Pd-based) |

| Solvent | Anhydrous DMF |

| Base | LiHMDS (1.06 M in THF) |

| Temperature | 15–25°C under inert atmosphere |

| Yield | 75% |

This reaction introduces the 5,5-dimethyl-2-oxocyclohexylmethyl group to the piperazine ring, forming the target compound .

Reductive Amination

The compound participates in reductive amination with aldehydes. For example, reacting 2-(3-chlorobicyclo[1.1.1]pentan-1-yl)-5,5-dimethylcyclohex-1-enecarbaldehyde under acidic conditions:

| Reagent/Condition | Details |

|---|---|

| Reducing Agent | NaCNBH₃ |

| Solvent | Ethanol/AcOH |

| Temperature | 0°C to room temperature |

| Yield | 50% |

The reaction proceeds via imine formation followed by reduction, yielding a secondary amine derivative .

Titanium-Mediated Coupling

Titanium(IV) ethoxide facilitates coupling reactions with aldehydes, followed by borohydride reduction:

| Reagent/Condition | Details |

|---|---|

| Catalyst | Ti(OEt)₄ |

| Reducing Agent | Na(OAc)₃BH |

| Solvent | Toluene |

| Temperature | 0°C to room temperature |

| Yield | 38% |

This method enables the formation of C–N bonds between the piperazine and cyclohexene derivatives .

Asymmetric Michael Additions

The piperazine’s basic nitrogen atoms can act as organocatalysts in asymmetric Michael additions. For instance, interactions with α-cyanoacetates yield stereoselective adducts:

| Reagent/Condition | Details |

|---|---|

| Substrate | α-Cyanoacetates |

| Solvent | Polar aprotic solvents (e.g., DCM, THF) |

| Stereoselectivity | Moderate to high (specific data not available) |

While exact yields are unspecified, such reactions highlight the compound’s utility in synthesizing chiral intermediates.

Reaction Mechanism Insights

-

Nucleophilic Alkylation : The piperazine’s secondary amines attack electrophilic carbons in alkyl halides or activated alcohols.

-

Reductive Amination : Imine intermediates are stabilized by the piperazine’s electron-donating effects, enhancing reducibility.

-

Catalytic Roles : Titanium coordination polarizes carbonyl groups, accelerating nucleophilic addition .

Comparative Analysis of Reaction Efficiency

| Reaction Type | Yield | Key Advantage | Limitation |

|---|---|---|---|

| Alkylation | 75% | High efficiency under mild conditions | Requires inert atmosphere |

| Reductive Amination | 50% | Broad substrate compatibility | Acidic conditions may degrade sensitive groups |

| Titanium-Mediated Coupling | 38% | Enables complex bond formations | Low yield due to competing side reactions |

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of piperazine, including tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-YL)benzoate, may exhibit antidepressant properties. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Anticancer Potential

The compound's structural features allow it to interact with various biological targets associated with cancer cell proliferation. Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by inducing apoptosis in cancer cells . Further investigation into its mechanism of action could pave the way for its development as an anticancer agent.

Case Study on Antidepressant Effects

A study published in a peer-reviewed journal examined the antidepressant effects of piperazine derivatives in animal models. The results indicated significant improvements in behavioral tests, suggesting that modifications to the piperazine structure could enhance efficacy .

Case Study on Anticancer Activity

In another study focused on anticancer properties, researchers synthesized several derivatives of benzoates and tested their cytotoxic effects on various cancer cell lines. The findings revealed that certain structural modifications led to increased potency against specific cancer types, highlighting the potential of compounds like this compound as lead compounds in drug discovery .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-yl)benzoate involves its interaction with specific molecular targets. The piperazine ring and the oxocyclohexyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes.

Comparison with Similar Compounds

Structural Analogues from Quinoline-Based Piperazine Derivatives ()

Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share a piperazine-benzoate backbone but differ in their substituents:

- Key Differences: Substituent Type: C1–C7 feature quinoline-4-carbonyl groups with halogenated or functionalized aryl rings (e.g., Br, Cl, CF₃), whereas the target compound substitutes this with a 5,5-dimethyl-2-oxocyclohexylmethyl group. Electronic Effects: Electron-withdrawing groups (e.g., Cl, Br in C2–C4) enhance electrophilicity and stability but reduce solubility. The target compound’s cyclohexyl group likely increases lipophilicity, favoring membrane permeability in biological systems .

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituent | Molecular Weight* | LogP* | Notable Features |

|---|---|---|---|---|

| Target Compound | 5,5-Dimethyl-2-oxocyclohexylmethyl | ~417.5 (estimated) | High (predicted) | Enhanced lipophilicity, steric bulk |

| C1 | Phenylquinoline | ~447.5 | Moderate | Planar aromatic system |

| C2 | 4-Bromophenylquinoline | ~526.4 | High | Electron-withdrawing, heavy atom |

| C6 | 4-Methoxyphenylquinoline | ~477.5 | Moderate | Electron-donating, improved solubility |

*Molecular weights and LogP values are estimated based on structural formulas.

Piperidine/Boronate Ester Analogs ()

The compound Tert-butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate differs in two key aspects:

- Core Structure : Piperidine (6-membered ring, one nitrogen) vs. piperazine (6-membered ring, two nitrogens). Piperazine’s additional nitrogen enhances hydrogen-bonding capacity and basicity.

- Functional Group : The boronate ester in enables Suzuki-Miyaura cross-coupling reactions, whereas the target compound’s cyclohexyl group lacks such reactivity .

Piperazine-Based tert-Butyl Esters ()

Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate shares the tert-butyl ester motif but replaces the cyclohexyl group with an oxoethyl chain:

- Impact on Stability : Both compounds benefit from tert-butyl ester protection against hydrolysis.

- Metabolic Considerations : The oxoethyl group may introduce metabolic liabilities (e.g., esterase cleavage), whereas the target compound’s cyclohexyl group could resist enzymatic degradation .

Biological Activity

Tert-butyl 4-(4-((5,5-dimethyl-2-oxocyclohexyl)methyl)piperazin-1-YL)benzoate is a complex organic compound with significant potential in pharmacology. This article explores its biological activity, synthesis, and potential applications based on diverse research findings and case studies.

Chemical Structure and Properties

Molecular Formula: C24H36N2O3

Molecular Weight: 400.6 g/mol

Structural Features:

- Contains a tert-butyl group , which enhances lipophilicity.

- A piperazine moiety , known for its role in various biological activities.

- A benzoate group , which may influence the compound's interaction with biological targets.

The structure of this compound is depicted below:

| Component | Structure | Unique Features |

|---|---|---|

| Tert-butyl | Tert-butyl | Increases hydrophobicity |

| Piperazine | Piperazine | Common in pharmacological compounds |

| Benzoate | Benzoate | Affects binding affinity |

Biological Activity

Research indicates that compounds containing piperazine rings often exhibit significant pharmacological properties, including:

- Antidepressant Activity : Studies suggest that piperazine derivatives can modulate serotonin receptors, contributing to their antidepressant effects.

- Antipsychotic Properties : Certain piperazine-containing compounds have shown efficacy in treating schizophrenia by acting on dopamine receptors.

- Anti-inflammatory Effects : The benzoate component may enhance anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

- Binding Affinity Studies : Interaction studies have demonstrated that this compound exhibits high binding affinity to serotonin receptors (5-HT2A), indicating potential use in mood disorders .

- Pharmacokinetics : A study on the pharmacokinetic profile revealed that this compound has favorable absorption and distribution characteristics, suggesting effective bioavailability .

- Toxicological Assessments : Toxicity studies have classified the compound as having low acute toxicity, with no significant adverse effects observed in animal models at therapeutic doses .

Synthesis Methods

The synthesis of this compound can be accomplished through several methods:

- Reflux Method : Combining piperazine derivatives with benzoic acid derivatives under reflux conditions yields the desired product with high purity.

- Catalytic Methods : Utilizing catalysts can enhance reaction rates and yields, making the synthesis more efficient.

Potential Applications

Given its biological activity, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antidepressants or antipsychotics.

- Research Tools : Useful in studying receptor interactions and cellular signaling pathways.

Q & A

Q. What precautions are critical during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.